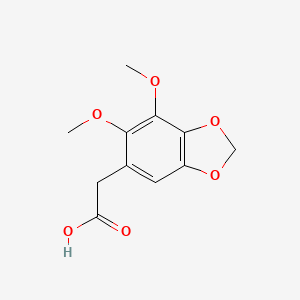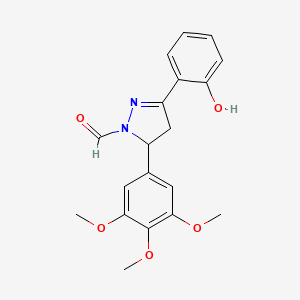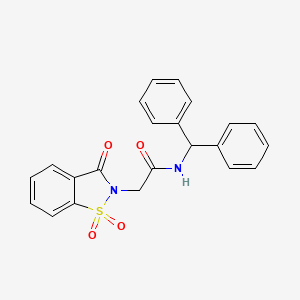
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid is an organic compound belonging to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring substituted with two methoxy groups at positions 6 and 7, and an acetic acid moiety at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Methoxylation: The methoxylation of the starting material is achieved using methanol and a suitable catalyst to introduce methoxy groups at positions 6 and 7.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acetylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.
Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Binding to Receptors: Interacting with specific receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains an aldehyde group instead of an acetic acid moiety.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features a propanamine group instead of acetic acid.
Uniqueness
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-14-9-6(4-8(12)13)3-7-10(11(9)15-2)17-5-16-7/h3H,4-5H2,1-2H3,(H,12,13) |
InChI Key |
ZGEPLEJWRXXWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC(=O)O)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine](/img/structure/B15000094.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000099.png)

![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000119.png)

![3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B15000150.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B15000153.png)
![3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B15000155.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15000158.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000161.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15000164.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxybenzyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000165.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B15000166.png)
![6-Acetyl-5-(4-methoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15000169.png)
